(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine
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Overview
Description
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine is a chemical compound characterized by its unique structure, which includes a bromine and fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pyridine derivative, followed by the introduction of a methylpropylamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one atom or group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Scientific Research Applications
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the context of its application, such as its role in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Bromo-3-chloro(2-pyridyl))-2-methylpropylamine
- (1R)-1-(5-Bromo-3-iodo(2-pyridyl))-2-methylpropylamine
- (1R)-1-(5-Bromo-3-methyl(2-pyridyl))-2-methylpropylamine
Uniqueness
What sets (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine apart from similar compounds is its specific combination of bromine and fluorine atoms on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H12BrFN2 |
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Molecular Weight |
247.11 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12BrFN2/c1-5(2)8(12)9-7(11)3-6(10)4-13-9/h3-5,8H,12H2,1-2H3/t8-/m1/s1 |
InChI Key |
WLRYKBRZEXHBJE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C=C(C=N1)Br)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=N1)Br)F)N |
Origin of Product |
United States |
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